(2-Cyanophenyl)(phenyl)methyl acetate
Description
Properties
CAS No. |
90292-85-6 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[(2-cyanophenyl)-phenylmethyl] acetate |
InChI |
InChI=1S/C16H13NO2/c1-12(18)19-16(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-17/h2-10,16H,1H3 |
InChI Key |
ZWMNXQNWTBPSET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Structural and Physicochemical Profile
Molecular Characteristics
(2-Cyanophenyl)(phenyl)methyl acetate (C₁₆H₁₃NO₂) features a central methine carbon bonded to a phenyl group, a 2-cyanophenyl group, and an acetate ester. The molecular weight is 251.28 g/mol, with a computed SMILES string of CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2C#N. The presence of the electron-withdrawing cyano group at the ortho position introduces steric and electronic effects that influence reactivity during synthesis.
Synthetic Pathways for (2-Cyanophenyl)(phenyl)methyl Acetate
Grignard Reaction Followed by Acetylation
Formation of the Diarylmethanol Intermediate
The diarylmethanol core is constructed via a Grignard reaction between 2-cyanophenylmagnesium bromide and benzaldehyde. This step proceeds through nucleophilic addition of the Grignard reagent to the carbonyl group, yielding (2-Cyanophenyl)(phenyl)methanol.
Reaction Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether.
- Temperature : 0°C to room temperature, under inert atmosphere.
- Workup : Quenching with ammonium chloride, followed by extraction and purification via column chromatography.
Esterification to Acetate
The intermediate alcohol is acetylated using acetic anhydride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP).
Optimized Protocol :
- Reagents : Acetic anhydride (1.2 equiv), DMAP (0.1 equiv).
- Solvent : Dichloromethane (DCM).
- Yield : 70–85% after recrystallization from ethanol.
Mechanistic Insight : The base deprotonates the alcohol, facilitating nucleophilic attack on the acetylating agent. Steric hindrance from the ortho-cyano group may necessitate prolonged reaction times (6–12 hours).
Nucleophilic Substitution of Benzylic Halides
Synthesis of Benzylic Chloride Precursor
(2-Cyanophenyl)(phenyl)methyl chloride is prepared by treating the methanol intermediate with thionyl chloride (SOCl₂).
Conditions :
Acetate Formation via Alkali-Mediated Displacement
The chloride undergoes nucleophilic displacement with potassium acetate in a polar aprotic solvent.
Procedure :
Direct Condensation Approaches
Coupling of Preformed Fragments
A convergent strategy involves reacting 2-cyanophenylacetic acid with phenylmethyl alcohol under Steglich esterification conditions.
Catalytic System :
Comparative Analysis of Methodologies
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Grignard-Acetylation | High regioselectivity; scalable | Multi-step process; sensitive to moisture | 70–85% |
| Benzylic Halide Displacement | Single-step acetate formation | Requires hazardous SOCl₂; moderate yields | 60–75% |
| Direct Condensation | Convergent synthesis | Low efficiency; requires purification | 50–65% |
Solvent Selection Trends : Polar aprotic solvents (DMF, DCM) are preferred for displacement reactions, while ethereal solvents (THF) optimize Grignard steps.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: (2-Cyanophenyl)(phenyl)methyl acetate can undergo hydrolysis in the presence of an acid or base to yield (2-cyanophenyl)methanol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form (2-cyanophenyl)methanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: (2-Cyanophenyl)methanol and acetic acid.
Reduction: (2-Cyanophenyl)methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2-Cyanophenyl)(phenyl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Fragrance and Flavor Industry: Due to its ester nature, it is used in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism of action of (2-Cyanophenyl)(phenyl)methyl acetate primarily involves its hydrolysis to (2-cyanophenyl)methanol and acetic acid. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding alcohol and acid. This reaction can be catalyzed by enzymes such as esterases in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
|---|---|---|---|---|
| (2-Cyanophenyl)(phenyl)methyl acetate | C₁₆H₁₃NO₂ | 251.285 | Phenyl, 2-cyanophenyl | Ester, cyano, aromatic rings |
| Methyl (2-acetylphenyl)acetate | C₁₁H₁₂O₃ | 192.214 | 2-Acetylphenyl | Ester, acetyl |
| Methyl 2-(2-cyanophenyl)acetate | C₁₀H₉NO₂ | 175.18 | 2-Cyanophenyl | Ester, cyano |
| Ethyl 2-(2-cyanophenyl)acetate | C₁₁H₁₁NO₂ | 189.21 | 2-Cyanophenyl, ethyl ester | Ester, cyano |
| Methyl (2-chlorophenyl)acetate | C₉H₉ClO₂ | 184.45 | 2-Chlorophenyl | Ester, chloro |
| Methyl 2-phenylacetoacetate | C₁₁H₁₂O₃ | 192.21 | Phenyl, acetyl | Ester, ketone |
Key Observations:
- Molecular Complexity: The target compound has the highest molecular weight due to its dual aromatic substituents (phenyl and 2-cyanophenyl), whereas simpler analogs like methyl 2-(2-cyanophenyl)acetate lack the additional phenyl group .
- Steric Hindrance: The bulky phenyl and 2-cyanophenyl groups in the target compound may reduce solubility in polar solvents compared to less substituted analogs like methyl 2-phenylacetoacetate .
Reactivity and Stability
- Hydrolysis Rates: Esters with electron-withdrawing groups (e.g., cyano in the target compound) typically undergo faster nucleophilic acyl substitution than those with electron-donating groups (e.g., methyl 2-phenylacetoacetate’s acetyl group) . However, steric hindrance in the target compound could counteract this effect .
- Thermal Stability: The aromatic rings in the target compound likely enhance thermal stability compared to aliphatic esters like ethyl 2-cyano-2-phenylacetate .
Research Findings and Data
Spectral Characterization
- NMR and MS: The target compound’s structure can be confirmed via ¹H/¹³C-NMR (aromatic proton signals at δ 7.2–8.1 ppm, ester carbonyl at δ 170–175 ppm) and high-resolution mass spectrometry (HRMS) matching its monoisotopic mass . Simpler analogs like methyl (2-chlorophenyl)acetate show distinct chlorine isotope patterns in MS .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (2-Cyanophenyl)(phenyl)methyl acetate, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via samarium diiodide-induced reactions, as demonstrated in the preparation of structurally related esters (e.g., methyl 1S,2S-(2-cyanophenyl)-2-(2-oxocyclohexyl)propanoate, yielding 60% after silica gel chromatography) . Optimization involves adjusting catalyst stoichiometry, solvent polarity (e.g., hexane/ethyl acetate mixtures), and temperature during recrystallization. Contradictions in yield data may arise from variations in purification methods or reaction scaling .
Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in (2-Cyanophenyl)(phenyl)methyl acetate derivatives?
- Answer : X-ray crystallography (monoclinic, space group P12₁/c) confirms stereochemistry and bond angles, as shown in analogous crystal structures . NMR (¹H/¹³C) identifies cyanophenyl and acetate moieties, while IR validates ester carbonyl stretching (~1740 cm⁻¹). Discrepancies in spectral assignments may arise from solvent effects or polymorphic forms .
Q. What solubility and stability profiles are critical for handling this compound in aqueous vs. organic media?
- Answer : The ester is likely hydrophobic, with solubility trends similar to phenyl acetate derivatives (e.g., sparingly soluble in water but miscible in ethanol or ethyl acetate) . Stability studies recommend storage at -20°C to prevent hydrolysis, as evidenced by related acetates requiring refrigerated conditions .
Q. Which chromatographic methods are optimal for purifying (2-Cyanophenyl)(phenyl)methyl acetate?
- Answer : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1 ratios) effectively separates impurities, as validated for structurally similar esters . HPLC with C18 columns and acetonitrile/water mobile phases resolves enantiomeric or diastereomeric byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-cyanophenyl group influence reactivity in esterification or transesterification reactions?
- Answer : The electron-withdrawing cyano group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution. Steric hindrance from the phenyl substituent may reduce reaction rates, necessitating bulky catalysts (e.g., DMAP) or elevated temperatures .
Q. What computational methods (DFT, MD) predict degradation pathways under thermal or photolytic stress?
- Answer : Density Functional Theory (DFT) simulations model bond dissociation energies, identifying the ester linkage as the primary degradation site. Molecular dynamics (MD) predict aggregation tendencies in polar solvents, corroborating experimental observations of hydrolysis under UV exposure .
Q. How can stereochemical outcomes be controlled during asymmetric synthesis of related esters?
- Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., BINOL-derived phosphoric acids) direct stereochemistry. X-ray data from analogous compounds (e.g., C17H21NO3) validate diastereomeric ratios exceeding 95:5 .
Q. What contradictions exist in reported synthetic yields, and how can they be reconciled?
- Answer : Discrepancies arise from competing side reactions (e.g., cyanophenyl ring nitration under acidic conditions) or incomplete purification. Systematic DOE (Design of Experiments) frameworks optimize variables like solvent polarity and catalyst loading to minimize batch-to-batch variability .
Key Methodological Recommendations
- Stereochemical Analysis : Combine X-ray crystallography with NOESY NMR to resolve ambiguous configurations.
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify hydrolysis byproducts.
- Computational Validation : Cross-validate DFT-predicted reactivities with experimental kinetics to refine force fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
